riviciclib

Description

Classification as a Multi-Target Cyclin-Dependent Kinase Inhibitor

Riviciclib (B45974) is classified as a multi-target or pan-CDK inhibitor, demonstrating inhibitory activity against several key CDKs involved in cell cycle progression and transcriptional regulation. Specifically, P276-00 has been shown to inhibit CDK1, CDK4, and CDK9. The reported half-maximal inhibitory concentration (IC50) values indicate potent inhibition of these kinases: 79 nM for CDK1-cyclin B, 63 nM for CDK4-cyclin D1, and 20 nM for CDK9-cyclin T1. researchgate.netnih.govnih.gov This multi-target profile distinguishes it from more selective CDK inhibitors, such as those specifically targeting CDK4/6. nih.gov By inhibiting these CDKs, this compound can disrupt critical cellular processes that are often dysregulated in cancer, including cell cycle transitions and gene transcription essential for cancer cell survival and growth. nih.govontosight.ai

Here is a summary of this compound's inhibitory activity against key CDKs:

| Target CDK-Cyclin Complex | IC50 (nM) |

| CDK1-cyclin B | 79 |

| CDK4-cyclin D1 | 63 |

| CDK9-cyclin T1 | 20 |

Origin and Structural Class as a Semi-Synthetic Flavone (B191248) Derivative

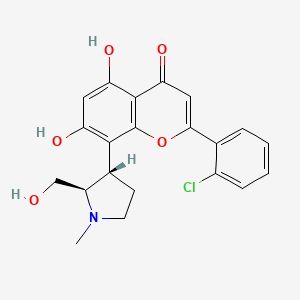

This compound is a semi-synthetic derivative rooted in the structure of rohitukine (B1679509), a natural chromone (B188151) alkaloid. sci-hub.seresearchgate.netnih.gov Structurally, this compound belongs to the flavone class of compounds. sci-hub.seaacrjournals.orgresearchgate.netcaerulumpharm.com It is described as a structural analog of flavopiridol (B1662207) (alvocidib), another CDK inhibitor derived from a similar scaffold. researchgate.netsci-hub.semdpi.com The key structural difference between this compound and flavopiridol lies in a single moiety: this compound contains a pyrrolidine (B122466) moiety, whereas flavopiridol has a piperidine (B6355638) moiety. researchgate.netsci-hub.se This semi-synthetic origin from a natural product scaffold underscores a common approach in drug discovery, leveraging the biological activity of natural compounds to develop novel therapeutic agents. nih.gov The chemical structure of this compound is 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one. sci-hub.se

Overview of Preclinical Research Significance in Cancer Biology

Preclinical research has extensively investigated the potential of this compound in various cancer models, highlighting its significance in understanding and targeting cancer biology. Studies have demonstrated that this compound exhibits antiproliferative activity against a range of in vitro cancer cell lines and shows efficacy in in vivo xenograft tumor models. ontosight.aisci-hub.seresearchgate.net

Detailed research findings indicate several key mechanisms through which this compound exerts its effects:

Cell Cycle Arrest and Apoptosis Induction: this compound has been shown to induce cell cycle arrest, particularly at the G1/S and G2/M phases, and promote apoptosis in cancer cells. nih.govontosight.airesearchgate.netnih.govmagnusconferences.com This is a direct consequence of its ability to inhibit CDKs that regulate these cell cycle transitions. ontosight.ai

Inhibition of Transcriptional Regulation: As a potent inhibitor of CDK9, which is involved in the regulation of transcription, this compound can rapidly downregulate the expression of short-lived anti-apoptotic proteins like Mcl-1, contributing to its cytotoxic effects. nih.govmagnusconferences.com It also inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, disrupting transcription initiation and elongation. magnusconferences.comsci-hub.se

Targeting Specific Cancer Types: Preclinical studies have explored this compound's activity in various cancers, including prostate cancer, pancreatic cancer, mantle cell lymphoma (MCL), multiple myeloma, and colorectal cancer. ontosight.aisci-hub.seaacrjournals.orgresearchgate.netnih.govmagnusconferences.comresearchgate.netprobiologists.com For instance, it restricted hypoxia-inducible factor-1α (HIF-1α) transcriptional activity and induced G2/M arrest under hypoxia in prostate cancer cell lines and a xenograft model. sci-hub.seresearchgate.netmagnusconferences.com In pancreatic cancer cells, this compound sensitized cells to gemcitabine-induced apoptosis by inhibiting Akt-mTOR signaling and reducing VEGF expression, suggesting effects on angiogenesis. aacrjournals.orgprobiologists.com In MCL, it showed potent cytotoxic effects in vitro and significant efficacy as a single agent in a xenograft model. nih.gov Studies in colorectal cancer cell lines demonstrated cytotoxicity, inhibition of clonogenic potential, and abrogation of cell cycle progression. magnusconferences.com

Interaction with Nucleic Acids: Research involving spectroscopic and molecular docking studies has explored the interaction between this compound and nucleic acids (DNA/tRNA). These studies suggest that this compound can intercalate DNA and bind to specific nucleobases, as well as interact with the sugar-phosphate backbone, potentially contributing to its cellular toxicity. sci-hub.se

These preclinical findings collectively highlight this compound's multifaceted activity in targeting key pathways and processes essential for cancer cell survival and proliferation, providing a strong rationale for its investigation in oncological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUYMIVVAYRECT-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Dissection of Riviciclib S Cellular Actions

Direct Cyclin-Dependent Kinase (CDK) Inhibition Profile

Riviciclib (B45974) functions as a potent inhibitor of several key cyclin-dependent kinases. researchgate.netmedchemexpress.commedchemexpress.com Its inhibitory activity is characterized by specific targeting of certain CDK/cyclin complexes, which are crucial regulators of different phases of the cell cycle and transcriptional processes. ontosight.aimedchemexpress.commedchemexpress.comnih.gov

Specific CDK/Cyclin Complex Targets

Research has identified that this compound selectively inhibits CDK1-cyclin B, CDK4-cyclin D1, and CDK9-cyclin T1 complexes. medchemexpress.commedchemexpress.comnih.gov CDK1-cyclin B is essential for the transition through the G2/M phase of the cell cycle and the completion of mitosis. ontosight.aiijpsonline.com CDK4-cyclin D1 plays a critical role in the progression through the G1 phase by phosphorylating the retinoblastoma protein (Rb). nih.govmdpi.comnih.gov CDK9-cyclin T1 is involved in the regulation of gene transcription, particularly of short-lived anti-apoptotic proteins. ontosight.aimagnusconferences.commdpi.com this compound has shown almost no activity against CDK2-cyclin E, CDK7-cyclin H, and non-CDK enzymes. nih.gov

Biochemical Potency Characterization (IC50 values for targeted kinases)

The inhibitory potency of this compound against its target CDK/cyclin complexes has been quantified through biochemical assays, yielding specific half-maximal inhibitory concentration (IC50) values. This compound inhibits CDK9-cyclin T1 with an IC50 of 20 nM. medchemexpress.commedchemexpress.comnih.gov Its IC50 value for CDK4-cyclin D1 is 63 nM, and for CDK1-cyclin B, it is 79 nM. medchemexpress.commedchemexpress.comnih.gov

Table 1: Biochemical Potency of this compound Against Key CDK/Cyclin Complexes

| CDK/Cyclin Complex | IC50 (nM) |

| CDK9-Cyclin T1 | 20 |

| CDK4-Cyclin D1 | 63 |

| CDK1-Cyclin B | 79 |

Impact on Cell Cycle Progression

The inhibition of specific CDK/cyclin complexes by this compound directly impacts the orderly progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis in susceptible cells. ontosight.ai

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in various cancer cell lines. Studies using flow cytometry have revealed that this compound can abrogate cell cycle progression and lead to the accumulation of cells in the sub G1 phase, indicating increased apoptosis. magnusconferences.com In synchronized human non-small cell lung carcinoma (H-460) cells and human normal lung fibroblast (WI-38) cells, this compound caused an exclusive G1 arrest. medchemexpress.commedchemexpress.com In promyelocytic leukemia (HL-60) cells, this compound treatment resulted in apoptosis and no detectable cells in G1 and G2 phases after 72 hours at concentrations between 1.5 and 5 μM. medchemexpress.commedchemexpress.com

Modulation of Retinoblastoma Protein (Rb) Phosphorylation Status

A key mechanism by which this compound influences cell cycle progression, particularly the G1 to S transition, is through its effect on the phosphorylation status of the retinoblastoma protein (Rb). CDK4 and CDK6, in complex with D-type cyclins, phosphorylate Rb, leading to the release of E2F transcription factors that are necessary for the expression of genes required for S phase entry. nih.govmdpi.comnih.gov this compound, by inhibiting CDK4-cyclin D1, reduces the phosphorylation of Rb. medchemexpress.commedchemexpress.comnih.gov This decreased phosphorylation, specifically observed at Ser780, occurs relatively early after treatment (e.g., within 3 hours). medchemexpress.commedchemexpress.com Reduced Rb phosphorylation prevents the inactivation of Rb and the subsequent release of E2F, thereby contributing to G1 cell cycle arrest. nih.govmdpi.com

Regulation of Cyclin D1 and CDK4 Protein Levels

Beyond inhibiting the activity of CDK4-cyclin D1 complexes, this compound has also been observed to reduce the protein levels of both Cyclin D1 and CDK4. medchemexpress.commedchemexpress.comnih.gov This reduction in protein levels further contributes to the disruption of the CDK4/6-Cyclin D-Rb pathway and reinforces the cell cycle inhibitory effects of this compound. nih.govnih.gov Decreased protein levels of Cyclin D1 and CDK4 have been noted in various cell lines following this compound treatment, with effects observed starting at different time points depending on the cell line. For instance, in MCF-7 cells, decreased protein levels of Cyclin D1 and CDK4 were observed starting at 6 and 9 hours, respectively, which was accompanied by a decrease in Rb phosphorylation. medchemexpress.commedchemexpress.com

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound has been shown to induce apoptosis in various cancer cell lines researchgate.netnih.gov. Studies in human colorectal carcinoma (CRC) cell lines demonstrated that this compound treatment led to an accumulation of cells in the sub G1 phase, indicative of increased apoptosis. Apoptosis induction was further confirmed through assays such as Annexin V/PI staining, TUNEL, and caspase-3/7 activity measurements magnusconferences.com. In pancreatic cancer cells, this compound amplifies gemcitabine-induced cytotoxicity by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins researchgate.net. The induction of apoptosis by this compound is linked to its ability to inhibit key CDKs involved in cell cycle progression and transcription researchgate.netnih.gov.

Regulation of Transcriptional Processes

This compound influences cellular processes by regulating gene transcription, primarily through its effects on transcription-regulatory CDK/cyclin complexes magnusconferences.com.

Inhibition of RNA Polymerase II Carboxy-Terminal Domain (CTD) Phosphorylation

This compound has been found to inhibit the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II at serine 2 and 5 residues magnusconferences.com. This phosphorylation is a critical step for the initiation and elongation of transcription oaepublish.com. By inhibiting RNA Polymerase II CTD phosphorylation, this compound impedes the transcriptional machinery, affecting the expression of various genes magnusconferences.com.

Downregulation of Transcription-Regulatory CDK/Cyclin Complexes (e.g., CDK7/Cyclin H, CDK9/Cyclin T1)

A key mechanism by which this compound regulates transcription is through the downregulation of transcription-regulatory CDK/Cyclin complexes, specifically CDK7/Cyclin H and CDK9/Cyclin T1 magnusconferences.com. CDK7/Cyclin H is part of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including those involved in transcription oaepublish.com. CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb), which is essential for efficient transcriptional elongation by phosphorylating the CTD of RNA Polymerase II oaepublish.com. This compound's inhibition of these complexes directly impacts transcriptional activity magnusconferences.com. This compound has been shown to inhibit CDK9-cyclinT1 with an IC50 of 20 nM medchemexpress.commedchemexpress.comselleckchem.com.

Modulation of Anti-apoptotic Protein Expression (e.g., Mcl-1, Bcl-2, Survivin)

The inhibition of transcription-regulatory CDKs by this compound leads to the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 magnusconferences.com. Mcl-1 is a key regulator of cell survival and is implicated in drug resistance magnusconferences.com. This compound's ability to reduce Mcl-1 expression contributes to its pro-apoptotic effects magnusconferences.com. Additionally, this compound has been shown to downregulate the expression of other anti-apoptotic proteins like Bcl-2 and Survivin, further promoting apoptosis researchgate.netresearchgate.net. Studies with other CDK inhibitors like dinaciclib (B612106) have also demonstrated decreased levels of Mcl-1, Bcl-xL, and survivin, leading to activated caspase-3 and apoptosis plos.orgnih.govoncotarget.com.

Anti-Angiogenic and Anti-Migratory Effects

Beyond its direct effects on cell cycle and apoptosis, this compound also exhibits anti-angiogenic and anti-migratory properties, which are crucial for inhibiting tumor growth and metastasis magnusconferences.comresearchgate.net.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Transcriptional Activity and Protein Accumulation

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a significant role in the cellular response to low oxygen levels, promoting processes like angiogenesis and cell migration researchgate.netmdpi.com. Overexpression of HIF-1α is associated with increased mortality and metastasis in many solid tumors magnusconferences.com. This compound has been shown to specifically inhibit hypoxia-induced HIF-1 transcriptional activity magnusconferences.comresearchgate.netnih.govresearchgate.netbohrium.com. Furthermore, it downregulates hypoxia-induced HIF-1α protein accumulation magnusconferences.comresearchgate.netnih.govresearchgate.netbohrium.com. This inhibition of the HIF-1α pathway contributes to this compound's anti-angiogenic and anti-migratory effects magnusconferences.comresearchgate.net. This compound has been shown to inhibit the migration of cancer cells and the formation of new blood vessels (tube formation) by endothelial cells in vitro magnusconferences.comresearchgate.net.

This compound, also known as P276-00, has demonstrated inhibitory effects on cancer cell migration and vascular endothelial growth factor (VEGF)-stimulated endothelial tube formation in preclinical studies magnusconferences.comnih.govresearchgate.netbohrium.comresearchgate.net. These effects highlight its potential anti-angiogenic properties, which are crucial for inhibiting tumor progression and metastasis magnusconferences.comnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net.

Studies have shown that this compound can abrogate the migration of human colorectal carcinoma (CRC) cells, specifically the HCT116 cell line magnusconferences.comnih.govbohrium.com. Furthermore, it has been observed to inhibit VEGF-stimulated tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to impede the formation of new blood vessels that support tumor growth magnusconferences.comnih.govbohrium.com. This anti-angiogenic potential has also been demonstrated in prostate cancer cells and a PC-3 xenograft model researchgate.netresearchgate.net.

The mechanism underlying this compound's anti-migratory and anti-angiogenic effects appears to involve the inhibition of hypoxia-inducible factor-1 (HIF-1) transcriptional activity and the downregulation of hypoxia-induced HIF-1α accumulation magnusconferences.comnih.govresearchgate.netbohrium.com. HIF-1 is a key regulator of genes involved in angiogenesis and migration, including VEGF researchgate.netresearchgate.net. By inhibiting HIF-1, this compound can suppress the expression of VEGF and consequently reduce endothelial cell migration and tube formation researchgate.net.

Research findings from studies investigating this compound's effects on cell migration and tube formation are summarized below:

Effect of this compound on Cell Migration

| Cell Line | Assay Method | Observed Effect | Citation |

| HCT116 | Wound healing assay | Migration abrogated | magnusconferences.comnih.govbohrium.com |

| Prostate Cancer Cells | Migration assay | Migration suppressed | researchgate.netresearchgate.net |

Effect of this compound on VEGF-Stimulated Endothelial Tube Formation

| Cell Type | Stimulus | Assay Method | Observed Effect | Citation |

| HUVECs | VEGF | Tube formation assay | Tube formation inhibited | magnusconferences.comnih.govbohrium.com |

| Human Endothelial Cell Lines (umbilical vein) | Not specified | Tube formation assay | Anti-angiogenesis function | researchgate.net |

These findings collectively suggest that this compound possesses significant inhibitory activity against cancer cell migration and VEGF-driven angiogenesis, supporting its potential as an anti-cancer agent targeting these processes.

Preclinical Efficacy Evaluation in in Vitro and in Vivo Cancer Models

Broad-Spectrum Anticancer Activity Across Diverse Malignancies

Riviciclib (B45974) has displayed antiproliferative activity across a variety of cancer cell lines researchgate.net.

Efficacy in Hematological Malignancies (e.g., Leukemia)

In hematological malignancies, this compound has shown activity. It induces apoptosis in HL-60 leukemia cells at a concentration of 1 µM caymanchem.com. At concentrations between 1.5 and 5 µM for 72 hours, this compound resulted in no detectable cells in G1 and G2 phases in promyelocytic leukemia cells medchemexpress.commedchemexpress.com.

Efficacy in Solid Tumors (e.g., Colorectal Carcinoma, Non-Small Cell Lung Carcinoma, Osteosarcoma, Cervical Carcinoma, Bladder Carcinoma, Pancreatic Cancer, Melanoma)

This compound has demonstrated activity in various solid tumor cell lines, including those from colon carcinoma, osteosarcoma, cervical carcinoma, and bladder carcinoma medchemexpress.commedchemexpress.com. It has also shown antiproliferative activity against non-small cell lung carcinoma (NSCLC) cells medchemexpress.commedchemexpress.com. Studies have investigated its potential against colorectal carcinoma (CRC) cell lines of varied genetic backgrounds, showing significant cytotoxicity nih.goveurekaselect.commagnusconferences.com. In pancreatic cancer, this compound, as a CDK1, CDK4, and CDK9 inhibitor, could sensitize pancreatic cancer cells to gemcitabine-induced apoptosis probiologists.comresearchgate.net. Preclinical evaluations have also included melanoma ontosight.aitandfonline.com.

Inhibition of Cancer Cell Proliferation and Clonogenic Potential

This compound strongly inhibits the proliferation of various cancer cell lines, with reported IC₅₀ values ranging from 310 to 800 nmol/L nih.gov. It has shown minimal effects on normal fibroblast cells (WI-38 and MRC-5) at IC₅₀ values greater than 10 µmol/L nih.gov. In CRC cells, this compound exerted significant cytotoxicity and inhibited their colony-forming potential nih.goveurekaselect.commagnusconferences.com. Cell cycle studies have shown that this compound can abrogate cell cycle progression, leading to the accumulation of cells in the sub G1 phase, indicating increased apoptosis magnusconferences.com. It induces cell cycle arrest at the G1 phase in synchronized human non-small cell lung cancer (H460) cells at concentrations of 1.5 and 5 µM caymanchem.com. This compound reduces the levels of cyclin D1, Cdk4, and Rb in H-460 cells and decreases the phosphorylation of Rb at Ser780 medchemexpress.commedchemexpress.com.

Activity Against Drug-Resistant Cancer Cell Lines (e.g., Cisplatin-Resistant Cells)

This compound has demonstrated antitumor activity against cisplatin-resistant cells medchemexpress.commedchemexpress.comncats.ioclinisciences.com.

Investigations in Xenograft Tumor Models

This compound has been evaluated in various xenograft tumor models in vivo, showing significant antitumor activity ontosight.airesearchgate.net. It inhibited tumor growth in murine lung carcinoma, human colon carcinoma, and NSCLC xenograft models nih.gov. Specifically, in a human colon carcinoma HCT-116 xenograft model in severe combined immunodeficient mice, this compound administered intraperitoneally at 35 mg/kg daily for 10 days showed significant inhibition of tumor growth medchemexpress.commedchemexpress.com. In a human H-460 tumor xenograft model, administration of this compound at 50 mg/kg once daily for 20 days or 30 mg/kg twice daily for 18 treatments significantly inhibited growth medchemexpress.commedchemexpress.com. This compound also reduced tumor volume in an H460 mouse xenograft model at a dose of 50 mg/kg once per day caymanchem.com. It has also shown efficacy in a PC-3 prostate cancer xenograft model researchgate.net.

Molecular Interaction and Binding Studies of Riviciclib with Biological Macromolecules

Interaction with Nucleic Acids (DNA and tRNA)

Molecular interaction studies employing spectroscopic methods have provided insights into the binding characteristics of riviciclib (B45974) with both DNA and tRNA sci-hub.seresearchgate.netresearchgate.netnih.gov. These investigations aim to elucidate the nature and mode of binding between this compound and these crucial biomacromolecules sci-hub.seresearchgate.netresearchgate.netnih.gov.

Mode of Binding

Vibrational spectroscopic results suggest that this compound intercalates the DNA duplex sci-hub.seresearchgate.netresearchgate.netnih.gov. Intercalation is a mode of binding where a molecule inserts itself between the base pairs of DNA.

Specific Binding Sites on Nucleobases

Studies indicate that this compound primarily binds with specific nucleobases in both DNA and tRNA sci-hub.seresearchgate.netresearchgate.netnih.gov. In the case of DNA, this compound shows binding affinity for guanine, adenine, and thymine (B56734) nucleobases sci-hub.seresearchgate.netresearchgate.netnih.gov. For tRNA complexation, this compound interacts mostly with uracil (B121893) residues sci-hub.seresearchgate.netresearchgate.netnih.gov.

Interaction with Sugar-Phosphate Backbone of Biomacromolecules

Beyond interactions with the nucleobases, this compound also interacts with the sugar-phosphate backbone of both DNA and tRNA sci-hub.seresearchgate.netresearchgate.netnih.gov.

Conformational Changes in DNA and tRNA Upon this compound Binding

The binding of this compound can induce conformational changes in nucleic acids sci-hub.seresearchgate.netresearchgate.netnih.gov. Specifically, DNA undergoes an alteration from the B-form to the C-form upon interaction with this compound sci-hub.seresearchgate.netresearchgate.netnih.gov. In contrast, tRNA shows no significant change from its native A-form upon complexation with this compound sci-hub.seresearchgate.netresearchgate.netnih.gov.

Quantitative Assessment of Binding Affinity (Binding Constants)

The binding affinity of this compound with nucleic acids has been quantitatively assessed sci-hub.seresearchgate.netresearchgate.netnih.gov. The order of the binding constant for this compound-nucleic acid complexation is reported to be 10⁴ M⁻¹ sci-hub.seresearchgate.netresearchgate.netnih.gov. This magnitude infers a moderate to strong affinity of this compound with both DNA and tRNA sci-hub.seresearchgate.netresearchgate.netnih.gov.

Table 1: Estimated Binding Affinity of this compound with Nucleic Acids

| Biomacromolecule | Order of Binding Constant (Ka) | Affinity |

| DNA | 10⁴ M⁻¹ | Moderate to Strong |

| tRNA | 10⁴ M⁻¹ | Moderate to Strong |

Computational Approaches in Binding Mechanism Elucidation

Molecular docking studies have been employed to further understand the interaction mechanisms between this compound and nucleic acids sci-hub.senih.gov. These computational explorations have provided results that are in corroboration with spectroscopic outcomes, offering a detailed view of the binding interactions at a molecular level sci-hub.senih.gov. Molecular docking analysis can indicate binding sites and the nature of interactions, such as hydrogen bonds and van der Waals forces sci-hub.se.

Molecular Docking Studies with Target Proteins

Molecular docking studies have been conducted to understand the binding of this compound with various biological macromolecules, including nucleic acids and proteins. Studies have investigated the interaction between this compound and nucleic acids like DNA and tRNA. Docking results suggest that this compound can intercalate the DNA duplex and primarily interacts with guanine, adenine, and thymine nucleobases. sci-hub.seresearchgate.netresearchgate.netnih.gov In the case of tRNA complexation, this compound appears to interact mostly with uracil residues. sci-hub.seresearchgate.netnih.gov Interactions with the sugar-phosphate backbone of both DNA and tRNA have also been observed. sci-hub.seresearchgate.netnih.gov These studies indicate a moderate to strong affinity of this compound for DNA and tRNA. sci-hub.seresearchgate.netresearchgate.netnih.gov

This compound has also been identified as a potential inhibitor of CDK1 through virtual screening and molecular docking studies in the context of hepatocellular carcinoma treatment. biorxiv.orgsciencecast.org These studies suggest strong binding of this compound to CDK1. biorxiv.org

Molecular Dynamics Simulations to Validate Interaction Stability

Molecular dynamics (MD) simulations complement docking studies by providing insights into the stability of the interactions over time. MD simulations have been used to reinforce the stability of ligand-protein complexes involving this compound. biorxiv.orgsciencecast.org For instance, MD simulations have validated the stability of the interaction between flavoalkaloids, including this compound, and the heme iron of cytochrome P450 enzymes. patsnap.comresearchgate.net In studies investigating CDK1 inhibition, molecular dynamics simulations supported the stable binding of this compound to CDK1. biorxiv.orgsciencecast.org

In Silico Analysis of Phase I Metabolism

In silico methods are valuable tools for predicting the metabolic pathways of drug candidates, particularly the sites of metabolism mediated by cytochrome P450 enzymes.

Prediction of Cytochrome P450-Mediated Sites of Metabolism (e.g., N-demethylation)

In silico studies have been employed to identify the potential cytochrome P450-mediated sites of phase I metabolism (SOM) for this compound, which is classified as a lipophilic molecule with functional groups susceptible to phase I and phase II metabolism in the liver. patsnap.comresearchgate.net Web-server-based predictions have indicated that the N-methyl group is a primary SOM in this compound, showing a high probability score for involvement of CYP3A4. patsnap.comresearchgate.net Docking studies have further corroborated N-demethylation as a significant metabolic pathway predominantly catalyzed by CYP3A4. patsnap.comresearchgate.net

Validation of Interactions with Heme Iron

The interaction between this compound and the heme iron of cytochrome P450 enzymes, particularly CYP3A4, is crucial for understanding its metabolism. Docking studies have provided information on the distance between the N-methyl group of docked this compound and the iron atom of the heme, generally ranging from 3 to 7 Å for flavoalkaloids. patsnap.com Molecular dynamics simulations have additionally validated the stability of the interaction between flavoalkaloids and the heme Fe, supporting the predictions from docking studies regarding CYP3A4-mediated metabolism. patsnap.comresearchgate.net

Molecular Mechanisms of Intrinsic and Acquired Resistance to Riviciclib

Alterations in Cyclin-Dependent Kinase/Retinoblastoma (CDK/Rb) Pathway Components

The integrity of the Cyclin D-CDK4/6-Rb pathway is fundamental for the therapeutic action of riviciclib (B45974). nih.govnih.gov Alterations in the core components of this pathway are a primary cause of drug resistance, as they can either eliminate the drug's target or override its inhibitory effects.

The retinoblastoma protein (Rb) is the crucial downstream target for the CDK4/6 kinase complex and, therefore, for inhibitors like this compound. mdpi.com In a functional cell, CDK4/6 phosphorylates Rb, causing it to release the E2F transcription factor, which in turn activates genes necessary for the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov The presence of a functional Rb protein is thus a prerequisite for the efficacy of CDK4/6 inhibitors. jci.org

A significant mechanism of resistance is the loss of Rb function, which can be present from the outset (intrinsic resistance) or develop during treatment (acquired resistance). nih.govresearchgate.net This loss typically occurs due to inactivating mutations or deletions in the RB1 gene. jci.orgecancer.org In the absence of a functional Rb protein, the G1/S checkpoint is effectively removed, allowing the cell cycle to proceed without regulation by CDK4/6. nih.gov Consequently, cancer cells lacking Rb are resistant to this compound because the drug's target for inducing cell cycle arrest is absent. jci.orgnih.gov Clinical evidence has confirmed that acquired resistance can manifest through the emergence of new RB1 mutations in tumors that initially responded to CDK4/6 inhibitor therapy. mdpi.comecancer.org

| Research Finding | Cancer Type/Model | Implication for this compound Resistance | Reference(s) |

|---|---|---|---|

| RB1 gene mutations leading to loss of Rb function. | Breast Cancer | Confers resistance to CDK 4/6 inhibitors. | ecancer.org |

| Low Rb protein levels or functional loss are linked to resistance. | Various tumor types (preclinical) | Predicts a lack of response to CDK4/6 inhibition. | researchgate.net |

| Forced expression of Rb sensitized Rb-loss tumor cells to palbociclib (B1678290). | Mouse model of hepatocellular carcinoma | Demonstrates the critical role of Rb for drug sensitivity. | researchgate.net |

| High p16INK4a expression often indicates Rb loss of function and resistance. | Renal Cell Carcinoma, Liver Cancer | p16INK4a may serve as a biomarker for resistance. | nih.govresearchgate.net |

As a competitive inhibitor of ATP at the catalytic sites of CDK4 and CDK6, this compound's effectiveness is sensitive to the concentration of these target kinases. nih.gov An established mechanism of resistance is the amplification of the CDK4 or CDK6 genes. nih.govnih.gov The resulting overexpression of CDK4 or CDK6 proteins can saturate the inhibitor, allowing for sufficient kinase activity to phosphorylate Rb and drive cell cycle progression, thereby overcoming the drug's effect. nih.govmdpi.com

For example, studies have demonstrated that glioma cells with CDK4 overexpression exhibited complete resistance to CDK4/6 inhibitors. nih.gov Likewise, amplification of CDK6 has been identified as a resistance mechanism in various cancer models, and its overexpression alone is sufficient to confer resistance. nih.govmdpi.com It is also noteworthy that CDK6 possesses functions independent of its kinase activity, such as the transcriptional upregulation of proteins like VEGF-A, which can contribute to tumor progression and drug resistance. nih.govnih.gov

| Alteration | Cancer Type/Model | Effect on CDK4/6 Inhibitor Sensitivity | Reference(s) |

|---|---|---|---|

| CDK4 Gene Amplification | Glioma, Alveolar Rhabdomyosarcoma | Leads to complete resistance or decreased activity of inhibitors. | nih.gov |

| CDK6 Gene Amplification | Breast Cancer (abemaciclib-resistant cells) | Confers resistance to CDK4/6 inhibitors. | nih.govmdpi.com |

| CDK6 Overexpression | Preclinical models | Bypasses dependency on cyclin D1-CDK4 signaling. | nih.gov |

Cyclin D1 is the essential regulatory subunit that binds to and activates CDK4 and CDK6. The formation of this complex is a critical step for progression through the G1 phase. youtube.commdpi.com Cellular levels of cyclin D1 are meticulously regulated, primarily through degradation mediated by the ubiquitin-proteasome system. frontiersin.orgresearchgate.net Any disruption in these degradation pathways can cause cyclin D1 to accumulate, leading to the hyperactivation of CDK4/6. researchgate.net

This sustained activation of the cyclin D1-CDK4/6 complex can contribute to this compound resistance by increasing the target load beyond the inhibitor's capacity. sciengine.com Overexpression of cyclin D1 is a common feature in many cancers and is often linked to a poor prognosis. youtube.comamegroups.org Research on palbociclib-resistant breast cancer cells has shown that resistance is associated with significantly elevated levels of Cyclin D1 and CDK4 proteins, driven by increased protein synthesis linked to a hyperactive PI3K/mTOR pathway. sciengine.com This highlights that mechanisms leading to cyclin D1 accumulation, including impaired degradation, are a key factor in resistance to CDK4/6 inhibitors. sciengine.comamegroups.org

Activation of Compensatory Signaling Pathways

A common strategy employed by cancer cells to evade targeted therapies is the activation of alternative or "bypass" signaling pathways. nih.govnih.gov In the context of this compound resistance, these pathways can drive cell proliferation and survival independently of CDK4/6, thus circumventing the drug-induced cell cycle block.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell growth, metabolism, and survival. nih.govmdpi.com Aberrant activation of this pathway is one of the most frequent alterations in human cancer and serves as a major mechanism of resistance to CDK4/6 inhibitors. nih.govmdpi.com

Dysregulation can occur through various genetic events, such as activating mutations in the PIK3CA gene (found in approximately 40% of hormone receptor-positive breast cancers) or the loss of the tumor suppressor PTEN. mdpi.comnih.gov Activation of the PI3K pathway can confer resistance to this compound by:

Promoting cell cycle progression through downstream effectors that can bypass the requirement for CDK4/6. nih.gov

Increasing the expression of key cell cycle proteins , such as cyclin D1, through the action of mTORC1, which enhances protein translation. nih.govsciengine.com

Directly activating survival signals , as seen in ribociclib-resistant breast cancer cells where the kinase PDK1 was activated, leading to CDK2-dependent phosphorylation and activation of AKT. nih.govmdpi.com

The significant crosstalk between the CDK4/6 and PI3K pathways suggests that dual inhibition may be an effective strategy to prevent or overcome resistance. mdpi.comnih.gov

| Pathway Component | Role in Resistance to CDK4/6 Inhibitors | Cancer Type/Model | Reference(s) |

|---|---|---|---|

| PIK3CA Mutations | Associated with hyperactivity of the PI3K pathway, a known resistance mechanism. | HR+ Breast Cancer | mdpi.comnih.gov |

| PDK1 Activation | Leads to CDK2-dependent phosphorylation and activation of AKT, promoting cell survival. | Ribociclib-resistant ER+ Breast Cancer | nih.govmdpi.com |

| mTORC1 Hyperactivation | Increases cyclin D1 overexpression and protein synthesis. | Breast Cancer, Pancreatic Cancer | nih.govsciengine.com |

The mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, is another fundamental pathway that translates extracellular signals into cellular responses like proliferation and survival. mdpi.comjohnshopkins.edu Upregulation of this pathway is an important mechanism of acquired resistance to CDK4/6 inhibitors. nih.govnih.gov

In cells that have become resistant, activation of the MAPK pathway can be triggered by various upstream signals, such as those from the fibroblast growth factor receptor (FGFR). nih.gov The resulting cascade activation can increase the expression of cell cycle regulators, including D-type and E-type cyclins and CDK6, thereby reactivating the cell cycle. nih.gov Furthermore, the MAPK pathway effector, ERK, can activate mTOR, creating a link between these two prominent resistance pathways. nih.gov Studies have revealed that tumor cells resistant to CDK4/6 inhibitors often become dependent on MAPK signaling, which in turn makes them vulnerable to MEK inhibitors. nih.gov This indicates that MAPK pathway activation is a critical adaptation in the development of resistance and offers a new therapeutic avenue to counteract it. mdpi.comnih.gov

| Pathway Component | Role in Resistance to CDK4/6 Inhibitors | Cancer Type/Model | Reference(s) |

|---|---|---|---|

| RAS/RAF/MEK/ERK Activation | Drives cell proliferation and survival, bypassing CDK4/6 inhibition. | Prostate Cancer, NSCLC | nih.govnih.gov |

| FGFR1 Signaling | Acts as an upstream activator of the MAPK pathway in resistant cells. | KRAS-mutant NSCLC, ER+ Breast Cancer | nih.gov |

| ERK1/2 (MAPK3/MAPK1) | Phosphorylation motifs are strongly enriched in resistant models, indicating pathway hyperactivation. | Prostate Cancer | nih.gov |

Fibroblast Growth Factor Receptor 1 (FGFR1) Pathway Involvement

The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is integral to various cellular processes, including proliferation and survival. researchgate.net Aberrant activation of this pathway has been identified as a significant mechanism of resistance to this compound.

In preclinical studies, forced overexpression of FGFR1 in estrogen receptor-positive (ER+) breast cancer cell lines conferred resistance to the combination of fulvestrant (B1683766) and this compound. mdpi.com This resistance is mediated through the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MEK/ERK pathways, which can bypass the cell cycle arrest induced by this compound. researchgate.net The addition of an FGFR inhibitor, lucitanib, was shown to reverse this resistance in vitro. mdpi.com

Clinical evidence supports these preclinical findings. A retrospective biomarker analysis of the MONALEESA-2 clinical trial, which evaluated this compound in combination with letrozole (B1683767) for ER+/HER2- advanced breast cancer, revealed that patients with FGFR1 gene amplification had a significantly shorter progression-free survival (PFS) compared to those with wild-type FGFR1. researchgate.netascopubs.org This suggests that FGFR1 amplification can serve as a biomarker for de novo resistance to this compound-based therapies.

| Study Type | Model/Patient Cohort | Key Finding | Implication for this compound Resistance |

|---|---|---|---|

| Clinical Trial Analysis (MONALEESA-2) | ER+/HER2- advanced breast cancer patients | Patients with FGFR1 amplification had a shorter median Progression-Free Survival (10.6 months vs. 24.8 months for FGFR1 wild-type). researchgate.netascopubs.org | FGFR1 amplification is associated with intrinsic resistance to this compound. |

| In Vitro Study | ER+ breast cancer cell lines | Overexpression of FGFR1 conferred resistance to this compound and fulvestrant. mdpi.com | Activation of the FGFR1 pathway can bypass the therapeutic effects of this compound. |

| In Vitro Study | FGFR1-overexpressing breast cancer cells | Treatment with an FGFR1 tyrosine kinase inhibitor (lucitanib) reversed this compound resistance. mdpi.com | Targeting the FGFR1 pathway may be a viable strategy to overcome this compound resistance. |

Oncogene Overexpression and Related Resistance (e.g., c-Myc)

The overexpression of oncogenes, particularly the transcription factor c-Myc, has been implicated in resistance to CDK4/6 inhibitors, including this compound. While direct studies on this compound are less abundant than for other CDK4/6 inhibitors, the available evidence points to a conserved mechanism of resistance.

Inhibition of CDK4/6 can lead to the accumulation of c-Myc protein, which in turn drives a metabolic reprogramming that allows cancer cells to adapt and survive. amegroups.cn This c-Myc-driven adaptation can render cells less sensitive to the anti-proliferative effects of CDK4/6 inhibition. Preclinical studies have shown that in palbociclib-resistant cell lines, there is an upregulation of c-Myc. nih.gov Notably, acquired resistance to palbociclib has been shown to confer cross-resistance to this compound, suggesting a shared underlying mechanism that can involve c-Myc dependency.

The mechanism by which c-Myc overexpression promotes resistance is multifaceted. It can affect the cell cycle at multiple points, and restoration of CDK4/6 function alone may not be sufficient to overcome this resistance. mdpi.com Furthermore, c-Myc can mediate the downregulation of microRNAs, such as miR-29b-3p, which in turn leads to increased CDK6 activity and contributes to insensitivity to CDK4/6 inhibitors. nih.gov

| Finding | Mechanism | Relevance to this compound |

|---|---|---|

| Upregulation of c-Myc in palbociclib-resistant cell lines. nih.gov | c-Myc drives metabolic reprogramming and can affect multiple points in the cell cycle. mdpi.comamegroups.cn | Acquired resistance to palbociclib confers cross-resistance to this compound, suggesting a role for c-Myc in this compound resistance. |

| CDK4/6 inhibition leads to accumulation of c-Myc protein. amegroups.cn | Increased c-Myc levels promote cell survival and adaptation. | This general mechanism of CDK4/6 inhibitors is applicable to this compound. |

| c-Myc-mediated downregulation of miR-29b-3p. nih.gov | Leads to increased CDK6 activity, a direct target of this compound. | This pathway represents a potential mechanism of intrinsic or acquired resistance to this compound. |

Role of Tumor Microenvironment Changes in Drug Resistance

The tumor microenvironment (TME), the complex ecosystem of non-cancerous cells and molecules surrounding a tumor, plays a critical role in mediating resistance to cancer therapies, including this compound. researchgate.net Interactions within the TME can shield cancer cells from the effects of treatment and promote their survival.

Recent studies analyzing serial biopsies from ER+ breast cancer patients treated with this compound and letrozole have shed light on how the TME contributes to resistance. In tumors that overcome the growth-suppressive effects of this compound, cancer cells were found to upregulate the expression of cytokines and growth factors. researchgate.net These secreted factors stimulate an immune-suppressive myeloid differentiation, leading to a reduction in the crosstalk between myeloid cells and CD8+ T-cells via IL-15/18 signaling. Consequently, tumors that progress during treatment exhibit diminished T-cell activation and recruitment, creating an immune-evasive microenvironment. researchgate.net

Furthermore, genomic analyses from the CORALLEEN clinical trial, which compared neoadjuvant this compound and letrozole to chemotherapy, revealed that this compound treatment was associated with a decrease in gene expression signatures related to antigen-presenting cells (APCs) and the innate immune system in Luminal B tumors. ascopubs.org This suggests that while this compound effectively reduces tumor cell proliferation, it may also induce changes in the immune microenvironment that could potentially contribute to long-term resistance. The dynamic interplay between this compound, tumor cells, and the surrounding immune landscape is a crucial factor in determining therapeutic outcomes.

| Component of TME | Change Observed in this compound-Resistant Tumors | Functional Consequence |

|---|---|---|

| Cancer Cells | Upregulation of cytokines and growth factors. researchgate.net | Stimulation of an immune-suppressive microenvironment. |

| Myeloid Cells | Stimulation of immune-suppressive myeloid differentiation. | Reduced crosstalk with CD8+ T-cells. |

| T-Cells | Diminished activation and recruitment. researchgate.net | Creation of an immune-evasive environment. |

| Gene Expression | Decreased expression of signatures for antigen-presenting cells and innate immune system activity. ascopubs.org | Potential dampening of the anti-tumor immune response. |

Preclinical Strategies for Overcoming Riviciclib Resistance and Enhancing Efficacy

Rational Combination Therapy Approaches with Conventional Chemotherapeutics

Combining riviciclib (B45974) with conventional chemotherapeutic agents has emerged as a promising strategy to potentiate their therapeutic efficacy and mitigate chemoresistance. sci-hub.seresearchgate.netsci-hub.se This approach leverages the distinct mechanisms of action of each agent to achieve a more robust anti-tumor effect.

Synergistic Effects with Doxorubicin (B1662922)

Studies have indicated a synergistic effect when this compound is combined with doxorubicin. sci-hub.seresearchgate.net In non-small cell lung carcinoma (NSCLC) cell lines, the combination of this compound and doxorubicin at suboptimal doses demonstrated synergism in inhibiting growth and inducing apoptosis compared to either drug alone. researchgate.net This synergistic effect was observed in p53-positive and p53-mutated cell lines. researchgate.net Mechanistically, the combination treatment led to the abrogation of doxorubicin-induced G2/M arrest and the induction of apoptosis. researchgate.net This was associated with the induction of the tumor suppressor protein p53 and a reduction in the anti-apoptotic protein Bcl-2. researchgate.net In vivo studies using an H-460 xenograft model showed that a sequence-specific combination of doxorubicin followed by this compound significantly inhibited tumor growth compared to either agent alone. researchgate.net This suggests that the combination may enhance the therapeutic index of doxorubicin, potentially by inhibiting doxorubicin-induced chemoresistance involving NF-κB signaling and inhibiting Cdk-1. researchgate.net

Enhanced Efficacy with Gemcitabine (B846) and Valproic Acid

This compound has also been shown to amplify the cytotoxicity of gemcitabine and enhance efficacy when combined with valproic acid. sci-hub.seresearchgate.netsci-hub.se

In advanced pancreatic cancer, this compound amplifies gemcitabine-induced cytotoxicity. sci-hub.seresearchgate.netsci-hub.se This is achieved by downregulating the expression of anti-apoptotic proteins such as Bcl-2, survivin, CoX-2, and p8, as well as cell-cycle proteins like Cdk4/cyclin D. sci-hub.sesci-hub.se Concurrently, this compound upregulates the expression of the proapoptotic protein BNIP3 in both in vitro and in vivo pancreatic cancer models (PANC-1 xenograft). sci-hub.sesci-hub.se A combination of this compound with gemcitabine exhibited weakly synergistic anticancer activity in pancreatic cancer cells in vitro and in vivo by enhancing apoptosis through the deregulation of Bcl-2 and Survivin. researchgate.net

Similarly, the combination of valproic acid, a histone deacetylase inhibitor, with this compound has shown enhanced anti-cancer responses. sci-hub.sesci-hub.se This combination results in the reactivation and upregulation of dormant tumor suppressor gene expression, including p21, p53, and p27. sci-hub.sesci-hub.se It also leads to the upregulation of the proapoptotic protein Bax and the downregulation of cyclin D1 and Bcl-2 overexpression in NSCLC cells. sci-hub.sesci-hub.se The synergism between valproic acid and this compound has led to improved anti-cancer responses in the H-460 xenograft tumor model compared to valproic acid treatment alone. sci-hub.sesci-hub.se

Preclinical data illustrating the effects of these combinations are summarized in the table below:

| Combination Partner | Cancer Type (Preclinical Model) | Key Molecular Effects | Outcome | Source |

| Doxorubicin | NSCLC (H-460, H23, H1299 cells, H-460 xenograft) | Abrogation of G2/M arrest, induction of apoptosis, ↑ p53, ↓ Bcl-2, Inhibition of NF-κB signaling, Inhibition of Cdk-1 | Synergistic growth inhibition and apoptosis, Enhanced therapeutic index in vivo | sci-hub.seresearchgate.net |

| Gemcitabine | Pancreatic Cancer (PANC-1 cells, PANC-1 xenograft) | ↓ Bcl-2, survivin, CoX-2, p8, Cdk4/cyclin D; ↑ BNIP3 | Amplified cytotoxicity, Synergistic activity in vitro and in vivo | sci-hub.seresearchgate.netsci-hub.seresearchgate.net |

| Valproic Acid | NSCLC (cells, H-460 xenograft) | Reactivation/↑ p21, p53, p27, Bax; ↓ cyclin D1, Bcl-2 | Improved anti-cancer responses in vitro and in vivo | sci-hub.sesci-hub.se |

Combined Targeting of Complementary Signaling Pathways (e.g., PI3K Pathway)

Resistance to CDK inhibitors can involve the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway. frontiersin.orgnih.govprobiologists.com Targeting these complementary pathways in combination with this compound represents a strategy to overcome resistance and enhance efficacy.

Activation of the PI3K-AKT-mTOR signaling pathway has been linked to resistance to endocrine-based therapies and CDK inhibitor resistance. frontiersin.orgnih.govnih.govcambridge.org Preclinical data suggest that combining CDK4/6 inhibitors with PI3K pathway inhibitors can have synergistic effects. frontiersin.orgnih.govnih.gov For instance, in preclinical models of breast cancer, CDK inhibitor-resistant cells showed preserved sensitivity to PI3K inhibitors. frontiersin.org A synergistic effect of a PI3K inhibitor in combination with a CDK4/6 inhibitor has been observed in cell lines, leading to decreased cell proliferation and more comprehensive suppression of the PI3K/AKT/mTOR pathway. nih.govnih.gov This combination can induce cell-cycle arrest and apoptosis. frontiersin.org While specific preclinical data on this compound directly combined with PI3K inhibitors were not extensively detailed in the search results, the general principle of targeting the activated PI3K pathway to overcome CDK inhibitor resistance provides a strong rationale for such combinations with this compound, given its mechanism as a CDK inhibitor.

Modulation of Immune Responses for Enhanced Anti-tumor Activity

Emerging evidence suggests that CDK inhibitors can modulate the tumor immune microenvironment and enhance anti-tumor immunity, offering another avenue for combination strategies. cambridge.orge-century.usnih.govmdpi.com

CDK inhibitors, including CDK4/6 inhibitors, have been shown to exert immunostimulatory effects. cambridge.orgnih.govmdpi.com These effects can involve direct impacts on malignant cells and modulation of the tumor immune microenvironment. cambridge.org Preclinical and clinical trials with some CDK inhibitors have demonstrated potent anti-tumor activity when used in combination with immunotherapy, such as PD1-PDL1 immunotherapy. e-century.us

Mechanisms by which CDK inhibitors may enhance anti-tumor immunity include increasing the expression of major histocompatibility complex (MHC) class I in tumors, thereby strengthening the antigen-presentation capabilities of tumor cells. cambridge.orgmdpi.com They can also modulate T-cell activation and promote the activation of memory CD8+ T cells. mdpi.comnih.gov Studies have identified a role for CDK4/6 inhibition in modulating T cell activation via regulating the activity of NFAT proteins, which are crucial for T cell function. nih.gov While CDK4/6 inhibitors may decrease T cell proliferation, they can increase tumor infiltration and activation of effector T cells. nih.gov

Biomarker Discovery and Validation in Preclinical Riviciclib Research

Identification of Predictive Biomarkers for Response

Identifying biomarkers that predict which tumors will respond to CDK4/6 inhibition is a significant area of preclinical investigation. Several markers related to cell cycle regulation have been explored.

Retinoblastoma Protein (Rb) Status as a Predictor of Sensitivity

The retinoblastoma protein (Rb) is a key substrate of CDK4/6, and its phosphorylation by these kinases is essential for cell cycle progression from G1 to S phase. Functional Rb is considered crucial for the activity of CDK4/6 inhibitors. Preclinical evidence suggests that loss of functional Rb is associated with resistance to CDK4/6 inhibitors. amegroups.orgmdpi.comcambridge.orgresearchgate.net Studies have shown that tumor cell lines with acquired resistance to palbociclib (B1678290) demonstrated resistance mediated through Rb1 loss, and restoring Rb1 expression could restore sensitivity to the CDK4/6 inhibitor. frontiersin.org In squamous cell carcinoma of the head and neck (SCCHN) cell lines and patient-derived xenograft models, Rb protein expression levels correlated with the activity of ribociclib (B560063), another CDK4/6 inhibitor. nih.gov However, Rb knockdown was not sufficient to completely block G0-G1 arrest induced by ribociclib in one cell line, suggesting the involvement of other factors like p107, p130, and FOXM1. nih.gov While preclinical data strongly support the role of Rb status, its robustness as a standalone clinical biomarker for predicting response to CDK4/6 inhibitors requires further confirmation in clinical trials. cambridge.org

Cyclin D1 Expression and CCND1 Amplification Analysis

Cyclin D1, which forms a complex with CDK4 and CDK6 to phosphorylate Rb, is frequently overexpressed or amplified in various cancers. mdpi.commdpi.comoncotarget.com Preclinical studies have suggested that overexpression of cyclin D1 and amplification of the CCND1 gene may be associated with increased susceptibility to the inhibitory effects of CDK inhibitors. nih.gov However, other preclinical studies have indicated that while CCND1 amplification is a frequent genomic alteration leading to cyclin D1 overexpression and hyperactivation of the cyclin D/CDK4/6 complex, its reliability as a predictive biomarker for response to CDK4/6 inhibitors has not been consistently established. cambridge.orgnih.gov Some studies suggest that CCND1 alterations in circulating tumor DNA at baseline were associated with worse progression-free survival in patients treated with ribociclib, hinting at a potential prognostic role. nih.govmdpi.com

Molecular Markers of Cancer Subtypes Responsive to CDK Inhibition

Preclinical research has explored the sensitivity of different cancer subtypes to CDK inhibition based on their molecular characteristics. For instance, HPV-negative SCCHN models showed cytostatic effects with ribociclib, while HPV-positive models did not. nih.gov Cell lines exhibiting epithelial-to-mesenchymal transition (EMT) features were less sensitive to ribociclib compared to those with an epithelial phenotype. nih.gov These findings suggest that specific molecular profiles and cancer subtypes may be more responsive to CDK4/6 inhibition, although further research is needed to fully elucidate these relationships and identify reliable predictive markers for various cancer types.

Identification of Biomarkers for Acquired Resistance

Despite initial responses, tumors often develop acquired resistance to CDK4/6 inhibitors. Preclinical studies have identified several mechanisms and associated biomarkers for this resistance. amegroups.orgaccscience.com

PIK3CA Mutations

Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are common in various cancers, including hormone receptor-positive breast cancer. mdpi.comfrontiersin.orgnih.gov The PI3K/Akt/mTOR pathway is a key signaling route involved in cell proliferation and survival, and its activation has been implicated in resistance to CDK4/6 inhibitors. mdpi.comnih.govnih.gov Preclinical models of acquired resistance to CDK4/6 inhibitors have shown increased dependence on PI3K/Akt/mTOR signaling. nih.gov While activating PIK3CA mutations have been suggested as potential biomarkers for both intrinsic and acquired resistance, their association with resistance to CDK inhibitors has not been consistently demonstrated in clinical studies to date. mdpi.comfrontiersin.orgnih.gov However, preclinical data support the rationale for combining PI3K inhibitors with CDK4/6 inhibitors to potentially overcome resistance mediated by this pathway. nih.govnih.gov

PDK1 Overexpression

PDK1 (3-phosphoinositide-dependent protein kinase 1) is a kinase that plays a crucial role in the activation of Akt within the PI3K/Akt pathway. frontiersin.orgnih.gov Preclinical studies have identified that PDK1 was overexpressed in ribociclib-resistant breast cancer cells. mdpi.comnih.gov Increased levels of PDK1, leading to activation of the Akt pathway, have been implicated in mediating acquired resistance to ribociclib. amegroups.org This suggests that PDK1 overexpression could serve as a biomarker for acquired resistance to CDK4/6 inhibitors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Riviciclib (B45974) | 24887371 nih.gov, 23643976 guidetoimmunopharmacology.orgharvard.edu |

| Ribociclib | 53302954 |

| Palbociclib | 24871984 |

| Abemaciclib (B560072) | 53303291 |

| Flavopiridol (B1662207) | 33849 |

| Rohitukine (B1679509) | 102508 |

| Alpelisib | 135461300 |

| Everolimus | 6412642 |

| Letrozole (B1683767) | 3902 |

| Fulvestrant (B1683766) | 5311901 |

| Seliciclib (Roscovitine) | 135410917 |

| Dinaciclib (B612106) | 16641633 |

| Voruciclib | 25224109 |

| Roniciclib | 44415841 |

| Entrectinib | 135623161 |

Interactive Data Tables

Based on the text, specific quantitative data suitable for interactive tables is limited within the scope of this section focusing solely on this compound preclinical biomarker research. However, the qualitative associations and findings can be summarized in a structured format.

Table 1: Summary of Potential Predictive Biomarkers for CDK4/6 Inhibitor Response in Preclinical Studies

| Biomarker | Association with Sensitivity/Resistance | Notes | Source |

| Retinoblastoma Protein (Rb) Status | Loss of functional Rb associated with resistance. | Crucial for CDK4/6 inhibitor activity. Preclinical evidence strong, clinical utility requires further validation. | amegroups.orgmdpi.comcambridge.orgresearchgate.netfrontiersin.orgnih.gov |

| Cyclin D1 Expression | Overexpression/amplification suggested increased susceptibility. | Reliability as a predictive biomarker not consistently established. May have prognostic role. | cambridge.orgmdpi.commdpi.comoncotarget.comnih.govmdpi.com |

| CCND1 Amplification | Suggested increased susceptibility. | Reliability as a predictive biomarker not consistently established. May have prognostic role. | cambridge.orgmdpi.commdpi.comoncotarget.comnih.govmdpi.com |

| EMT Features | Associated with reduced sensitivity. | Observed in ribociclib preclinical studies. | nih.gov |

| HPV Status (in SCCHN) | HPV-negative models showed sensitivity to ribociclib. | Observed in ribociclib preclinical studies. | nih.gov |

Table 2: Summary of Potential Biomarkers for Acquired Resistance to CDK4/6 Inhibitors in Preclinical Studies

| Biomarker | Association with Acquired Resistance | Notes | Source |

| PIK3CA Mutations | Implicated in resistance via PI3K/Akt/mTOR pathway activation. | Association not consistently demonstrated in clinical studies. Preclinical data support combination strategies. | mdpi.comfrontiersin.orgnih.govnih.gov |

| PDK1 Overexpression | Implicated in resistance via Akt pathway activation. | Observed in ribociclib-resistant cells. | amegroups.orgmdpi.comnih.gov |

Loss of FAT1 Expression

Loss of function mutations affecting the FAT1 gene have been identified as a potential mechanism of resistance to CDK4/6 inhibitors in preclinical models. amegroups.orgnih.gov Studies, primarily in estrogen receptor-positive (ER+) breast cancer, have shown that FAT1 loss is linked to drug resistance. amegroups.orgnih.gov The mechanism involves the suppression of the Hippo pathway, leading to the activation of YAP and TAZ transcription factors. nih.gov These activated transcription factors accumulate at the promoter of the CDK6 gene, inducing its overexpression. nih.gov The resulting elevated levels of CDK6 contribute to resistance to CDK4/6 inhibition. amegroups.orgnih.gov

Genomic analysis of ER+/HER2– breast cancer patients treated with CDK4/6 inhibitors revealed that loss of FAT1 was associated with a shorter progression-free survival (PFS) compared to patients with wild-type FAT1. amegroups.org While this finding is predominantly reported for other CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib amegroups.orgnih.gov, the mechanism involving CDK6 upregulation through the Hippo pathway is relevant to the class of CDK inhibitors that target CDK4 and CDK6, which includes this compound. nih.gov Therefore, preclinical investigations exploring the role of FAT1 expression status as a potential biomarker for response or resistance to this compound would be mechanistically supported.

Table 1: Association of FAT1 Status with Progression-Free Survival in ER+/HER2– Breast Cancer Patients Treated with CDK4/6 Inhibitors amegroups.org

| FAT1 Status | Median Progression-Free Survival (Months) |

| Loss of Function | 2.4 |

| Wild Type | 10.1 |

Immune Checkpoint Regulators and Tumor Microenvironment Markers (e.g., PD-1)

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy, including influencing the effectiveness of targeted agents and immunotherapies. Immune checkpoint regulators, such as Programmed Death-1 (PD-1) and its ligand PD-L1, are key players in mediating immune evasion within the TME. scientificarchives.commdpi.com Preclinical research has explored the interplay between CDK inhibitors and the immune system, particularly in the context of combination therapies.

Studies combining CDK4/6 inhibitors with anti-PD-1 antibodies have shown synergistic effects on anti-tumor immunity in preclinical models, mediated by enhanced T cell activation. amegroups.org This suggests that modulating CDK activity can influence the immune landscape of the tumor. Conversely, higher levels of PD-1 expression have been correlated with reduced clinical benefit from combination therapy involving a CDK4/6 inhibitor (palbociclib) and an aromatase inhibitor (letrozole) in biomarker analysis of a clinical trial. amegroups.org This indicates that PD-1 expression in the TME might serve as a predictive marker for the efficacy of CDK inhibitor-based regimens.

This compound has been noted in preclinical research in relation to its effect on K63-linked ubiquitination, impacting proteins such as PD-L1 and RAB8, and influencing the tumor immune microenvironment. researchgate.net This finding suggests a potential direct or indirect role of this compound in modulating immune checkpoint pathways and the broader TME, warranting further investigation in preclinical models to fully understand its effects on immune cells and their interactions within the tumor. researchgate.net Exploring the expression levels of immune checkpoint molecules and other TME markers in preclinical models treated with this compound could help identify biomarkers predictive of response or inform rational combination strategies with immunotherapy.

Table 2: this compound Inhibition Potency Against Key CDKs medchemexpress.comnih.gov

| Kinase Target | IC₅₀ (nM) |

| CDK9-cyclinT1 | 20 |

| CDK4-cyclin D1 | 63 |

| CDK1-cyclinB | 79 |

Structure Activity Relationship Sar Studies and Drug Design Principles

Derivation from Natural Products and Flavone (B191248) Analogs (e.g., Rohitukine (B1679509), Flavopiridol)

Riviciclib (B45974) is a semi-synthetic derivative structurally related to natural products with a chromone (B188151) scaffold. Its discovery was inspired by rohitukine, a chromone alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum. nih.govnewdrugapprovals.orgresearchgate.net Rohitukine itself has shown anti-inflammatory and immunomodulatory properties and has been investigated for its anti-cancer potential, partly through modulating apoptosis pathways. newdrugapprovals.orgplos.orgresearchgate.net

Rohitukine served as the foundational scaffold for the development of several CDK inhibitors, including flavopiridol (B1662207) (alvocidib) and this compound. nih.govnewdrugapprovals.orgresearchgate.netwikipedia.org Flavopiridol, a semi-synthetic derivative of rohitukine, was one of the first CDK inhibitors to enter clinical trials and has demonstrated antiproliferative and cytotoxic effects. researchgate.netnih.govnih.govmdpi.com this compound is considered a structural analog of flavopiridol. researchgate.netsci-hub.se The key structural difference lies in the aliphatic amino moiety: this compound contains a pyrrolidine (B122466) ring, whereas flavopiridol has a piperidine (B6355638) ring at the corresponding position. sci-hub.se This structural variation contributes to their distinct biological profiles and CDK inhibitory patterns.

Key Structural Features Influencing CDK Inhibitory Activity and Selectivity

SAR studies of flavone-based CDK inhibitors, including this compound and its analogs, have identified several key structural features that influence their potency and selectivity towards different CDKs. The flavone scaffold, a benzopyran-4-one structure, is fundamental to their interaction with the ATP-binding site of CDKs.

The presence and position of the aliphatic amino group, often attached to the A ring (specifically at the C8 position in rohitukine, flavopiridol, and this compound), are critical for CDK inhibitory activity. researchgate.net Modifications to this amino moiety, such as the change from a piperidine in flavopiridol to a pyrrolidine in this compound, can alter the binding affinity and selectivity for different CDK complexes. sci-hub.se

The substitution pattern on the B ring (the 2-chlorophenyl group in this compound and flavopiridol) also plays a role. While the C ring (the central pyrone ring) appears to accommodate various substituents without significant loss of activity, modifications to the D ring (the aliphatic amino-substituted ring) are crucial for determining key structural requirements for CDK inhibition. researchgate.net For instance, oxidation of a hydroxyl group on the D-ring can lead to a significant loss of activity. researchgate.net

This compound has been shown to selectively inhibit CDK1-cyclin B, CDK4-cyclin D1, and CDK9-cyclin T1 with IC₅₀ values typically in the nanomolar range, while showing less activity against CDK2-cyclin E and CDK7-cyclin H, as well as non-CDK enzymes. nih.govmedchemexpress.comguidetopharmacology.org This selective profile, particularly potent inhibition of CDK9, is considered important for its anti-cancer activity, as CDK9 is involved in the transcription of genes related to cell growth and survival. nih.govresearchgate.netnih.gov

Data on CDK inhibitory activity can be presented in a table format to highlight the selectivity profile:

| Compound | Target CDK-Cyclin | IC₅₀ (nM) | Reference |

| This compound | CDK1-Cyclin B | 79 | nih.gov |

| This compound | CDK4-Cyclin D1 | 63 | nih.gov |

| This compound | CDK9-Cyclin T1 | 20 | nih.gov |

| This compound | CDK2-Cyclin E | >10000 | nih.gov |

| This compound | CDK7-Cyclin H | >10000 | nih.gov |

| Flavopiridol | CDK9 | 10 | researchgate.net |

| Flavopiridol | CDK7 | 10 | researchgate.net |

| Flavopiridol | CDK2-Cyclin A | 1500 | nih.gov |

Note: IC₅₀ values can vary depending on the specific assay conditions and source.

Application of Computational Approaches in SAR Elucidation and Lead Optimization

Computational approaches, such as molecular docking and molecular dynamics simulations, have been extensively applied in the SAR elucidation and lead optimization of flavone-based CDK inhibitors, including this compound and its analogs. sci-hub.senih.govplos.orgresearchgate.net These in silico methods provide valuable insights into the binding interactions between the inhibitors and their CDK targets at the molecular level.

Molecular docking studies predict the preferred binding poses and affinities of small molecules within the active site of a protein. For CDK inhibitors, docking helps understand how different structural features of the flavone scaffold and its substituents interact with key amino acid residues in the ATP-binding pocket of CDKs. frontiersin.orgmdpi.com For example, molecular docking studies with this compound have explored its interaction with nucleic acids (DNA/tRNA), suggesting intercalation and binding with specific nucleobases and the sugar-phosphate backbone. sci-hub.se Docking studies have also been used to investigate the binding of flavone derivatives to specific CDKs like CDK1 and CDK8, revealing different binding orientations and key interactions such as hydrogen bonds and hydrophobic contacts. plos.orgresearchgate.netfrontiersin.org

Molecular dynamics simulations provide a more dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the binding pose and the conformational changes of both the inhibitor and the protein over time. nih.govresearchgate.net These simulations can help validate docking results and provide further information about the nature of the interactions, such as the strength and duration of hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) models, often developed in conjunction with docking studies, aim to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. plos.org By analyzing the structural features that contribute positively or negatively to CDK inhibition, QSAR models can guide the design of novel compounds with improved potency and selectivity. Studies using CoMFA and CoMSIA methodologies have identified hydrophobic and hydrogen bond donor fields as important factors influencing the potency of flavonoids as CDK1 inhibitors. plos.org

Development of Novel Flavone Derivatives with Potentiated CDK Inhibitory Properties

Building upon the SAR insights gained from studies of natural products like rohitukine and lead compounds like flavopiridol and this compound, researchers have continued to develop novel flavone derivatives with the aim of potentiating CDK inhibitory properties and improving pharmacological profiles. nih.govnih.govfrontiersin.orggoogle.com

Efforts have focused on modifying different parts of the flavone scaffold to enhance potency, improve selectivity for specific CDK isoforms (such as CDK4/6 or CDK9), overcome resistance mechanisms, and improve pharmacokinetic properties like oral bioavailability. nih.govnih.govnih.gov For instance, modifications to the aliphatic amino-substituted ring and the B ring have been explored to optimize interactions within the CDK active site. researchgate.net

The development of IIIM-290, a 2,6-dichloro-styryl derivative of rohitukine, exemplifies this effort. nih.govacs.org This compound showed potent inhibition of CDK9/T1 and promising oral bioavailability, addressing a limitation of earlier compounds like flavopiridol and this compound which were primarily administered intravenously. nih.govacs.org

Studies on novel flavone derivatives have also investigated their activity against specific CDK targets implicated in various cancers. nih.govfrontiersin.orgbiointerfaceresearch.com For example, novel flavone compounds have been designed and evaluated as CDK1 inhibitors, with some derivatives showing promising inhibitory and anti-proliferative activities. frontiersin.org In silico modifications of flavonoids like fisetin (B1672732) have also been explored to identify derivatives with improved binding characteristics to CDK6. biointerfaceresearch.com

The ongoing development of novel flavone derivatives continues to leverage SAR principles and computational tools to design compounds with tailored CDK inhibitory profiles and enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of riviciclib in CDK inhibition, and how does this inform experimental design?

- Methodological Answer : this compound selectively inhibits CDK4/6, CDK1, and CDK9, disrupting cell cycle progression (G1/S arrest) and transcription regulation . To validate this, researchers should:

- Use in vitro kinase assays to measure IC50 values for each CDK subtype.

- Employ flow cytometry to confirm cell cycle arrest in treated cancer cell lines (e.g., MCF-7, HeLa).

- Include positive controls (e.g., palbociclib for CDK4/6) and negative controls (untreated cells).

- Key Data :

| CDK Target | IC50 (nM) | Model System | Reference |

|---|---|---|---|

| CDK4/6 | 12–18 | Breast cancer cells | |

| CDK1 | 20–25 | HeLa cells | |

| CDK9 | 15–20 | Leukemia cells |

Q. How should researchers select appropriate in vivo models to evaluate this compound’s antitumor efficacy?

- Methodological Answer :

- Prioritize xenograft models with CDK4/6-dependent tumors (e.g., ER+ breast cancer) to mirror clinical relevance.

- Use dosing regimens reflecting pharmacokinetic parameters (e.g., bioavailability, half-life) from preclinical studies.

- Monitor biomarkers (e.g., phospho-RB, Ki-67) to confirm target engagement .

Q. What are the critical parameters for assessing this compound-induced apoptosis in preclinical studies?

- Methodological Answer :

- Quantify caspase-3/7 activation via luminescent assays.

- Perform Annexin V/PI staining to distinguish early vs. late apoptosis.

- Validate findings with RNA-seq to identify apoptosis-related gene signatures (e.g., BAX, BCL-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer subtypes?

- Methodological Answer :

- Conduct comparative transcriptomic profiling to identify resistance mechanisms (e.g., cyclin E overexpression).

- Use CRISPR screening to pinpoint synthetic lethal partners of this compound in resistant models.

- Apply multivariate regression to correlate tumor genetics (e.g., RB1 status) with drug response .

Q. What experimental strategies optimize this compound combination therapies while minimizing toxicity?

- Methodological Answer :

- Screen combinatorial libraries (e.g., this compound + PI3K inhibitors) using synergy scoring (e.g., Chou-Talalay method).

- Validate in orthotopic models with dose-escalation studies to assess therapeutic index.

- Leverage patient-derived organoids (PDOs) to personalize combination regimens .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Perform mass spectrometry to quantify drug distribution in plasma vs. tumor tissue.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.

- Validate with microdialysis in tumor microenvironments to assess tissue penetration .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity?

- Methodological Answer :

- Apply mixed-effects models to account for inter-subject variability in in vivo studies.

- Use bootstrapping to estimate confidence intervals for IC50 values.

- Ensure power analysis is performed a priori to justify sample sizes .

Q. How should researchers design studies to comply with reproducibility standards in this compound research?

- Methodological Answer :

- Follow ARRIVE guidelines for preclinical reporting, including randomization and blinding.

- Deposit raw data (e.g., RNA-seq, flow cytometry) in public repositories (e.g., GEO, FlowRepository).

- Include detailed experimental protocols in supplementary materials .

Data Contradiction and Validation Framework

Retrosynthesis Analysis